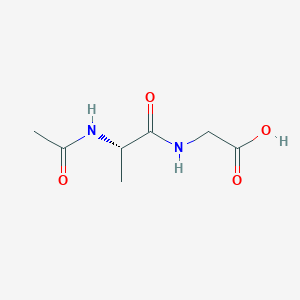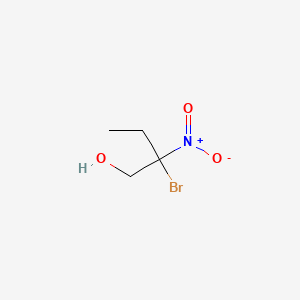![molecular formula C7H6 B14704570 Spiro[2.4]hepta-1,4,6-triene CAS No. 14867-84-6](/img/structure/B14704570.png)
Spiro[2.4]hepta-1,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.4]hepta-1,4,6-triene is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptatriene ring. This compound is of significant interest due to its high strain energy and potential for ground-state stabilization through spiroconjugation . The compound’s unique geometry and reactivity make it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers
Scientific Research Applications
Spiro[2.4]hepta-1,4,6-triene has several scientific research applications, particularly in the fields of organic synthesis and materials science. Its unique spirocyclic structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules . Additionally, the compound’s potential for ground-state stabilization through spiroconjugation has generated interest in its use as a model system for studying conjugation effects in spirocyclic compounds .
Mechanism of Action
The mechanism of action of spiro[2.4]hepta-1,4,6-triene involves its ability to undergo [1,5]-sigmatropic rearrangements, leading to the formation of reactive intermediates such as bicyclo[3.2.0]hepta-1,3,6-triene . These intermediates can further react to form various products, depending on the reaction conditions and reagents used. The high strain energy of the cyclopropene ring in this compound facilitates these rearrangements, making the compound highly reactive under specific conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiro[2.4]hepta-1,4,6-triene include spiro[2.4]hepta-4,6-diene and other spirocyclic hydrocarbons . These compounds share the spirocyclic structure but differ in the arrangement and types of rings fused together.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a cycloheptatriene ring, resulting in high strain energy and unique reactivity. This makes it a valuable compound for studying spiroconjugation and the effects of strain on chemical reactivity .
Properties
CAS No. |
14867-84-6 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
spiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H |
InChI Key |
VPKOBODOQYIIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C=C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


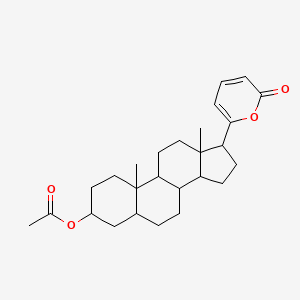
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
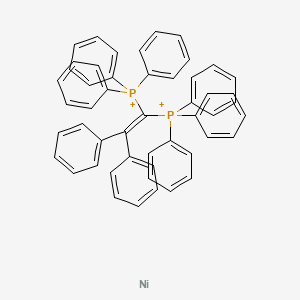

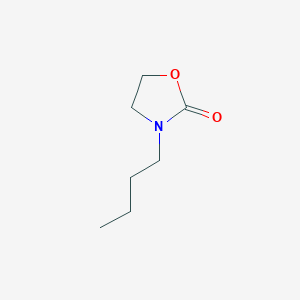
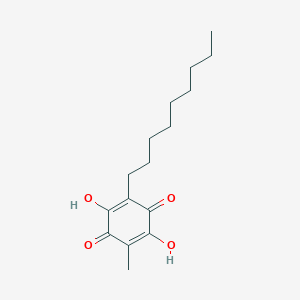

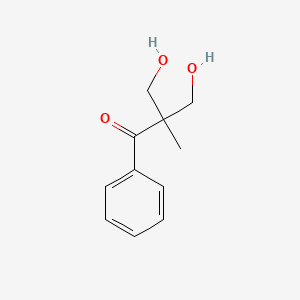
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
